molecular formula C20H14BrN3OS B2835400 2-Bromo-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863594-16-5

2-Bromo-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B2835400
CAS No.: 863594-16-5
M. Wt: 424.32
InChI Key: JGCYPINQNDKRMQ-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide is a brominated benzamide derivative featuring a thiazolo[5,4-b]pyridine heterocyclic system. Its molecular formula is C₂₀H₁₄BrN₃OS, with a monoisotopic mass of 408.9884 Da . The compound’s structure comprises a 2-bromobenzamide moiety linked to a 2-methylphenyl group substituted at the 5-position with a thiazolo[5,4-b]pyridine ring.

Properties

IUPAC Name

2-bromo-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3OS/c1-12-8-9-13(19-24-16-7-4-10-22-20(16)26-19)11-17(12)23-18(25)14-5-2-3-6-15(14)21/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCYPINQNDKRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[5,4-b]pyridine core, which can be synthesized through the annulation of a thiazole ring to a pyridine derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing and reducing agents . Reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with arylidenemalononitrile can yield pyrano[2,3-d]thiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, thereby inhibiting their function . The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

2-Bromo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide

  • Molecular Formula : C₁₉H₁₂BrN₃OS
  • Key Difference : The thiazolo[5,4-b]pyridine ring is attached at the 4-position of the phenyl group instead of the 5-position in the target compound. The absence of the 2-methyl substituent further distinguishes it .

3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide (E153-0400)

  • Molecular Formula : C₂₀H₁₄BrN₃OS
  • Key Difference : The bromine atom is located at the 3-position of the benzamide ring instead of the 2-position. The thiazolo[5,4-b]pyridine substituent is at the 3-position of the phenyl group .

Heterocyclic and Functional Group Modifications

(R)-N-(1-(3-(8-Methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide (Compound 1)

  • Molecular Formula: Not explicitly stated, but the mass spectrometry data (m/z 521) suggests a larger structure .
  • Key Differences : Incorporates an imidazo[4,5-d]thiazolo[5,4-b]pyridine core and a methylsulfonyl group instead of bromine.

4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)

  • Molecular Formula : C₁₃H₁₀BrFN₂O
  • Key Differences : Replaces the thiazolo[5,4-b]pyridine system with a 6-methylpyridin-2-yl group and introduces a 3-fluoro substituent .
  • Impact : The pyridine ring may engage in π-π stacking interactions distinct from the thiazolo system. Fluorine’s electronegativity could improve metabolic stability.

Crystallographic and Spectral Data

  • 4-Bromo-N-(2-nitrophenyl)benzamide : Exhibits two molecules per asymmetric unit, with crystallographic parameters comparable to analogs like 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) .
  • Compound 35 : Characterized by $ ^1H $ NMR (δ 2.45–8.15 ppm) and GC-MS, providing a benchmark for validating spectral features of brominated benzamides .

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight (Da) Substituent Positions Notable Features Reference
2-Bromo-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-YL}phenyl)benzamide C₂₀H₁₄BrN₃OS 408.9884 2-Br, 5-thiazolo, 2-methyl Thiazolo-pyridine core
3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide C₂₀H₁₄BrN₃OS ~409 3-Br, 3-thiazolo, 2-methyl Screening compound (ChemDiv E153-0400)
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) C₁₃H₁₀BrFN₂O 310.14 4-Br, 3-F, 6-methylpyridin-2-yl Fluorine-enhanced stability
(R)-N-(1-(3-(8-Methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide Not specified ~521 (MS m/z) Imidazo-thiazolo-pyridine, methylsulfonyl Complex heterocyclic system

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